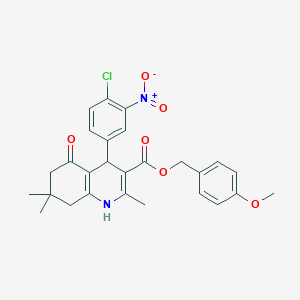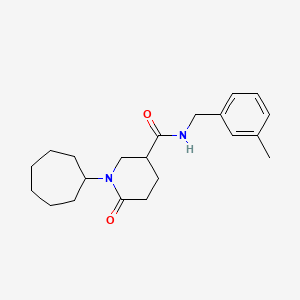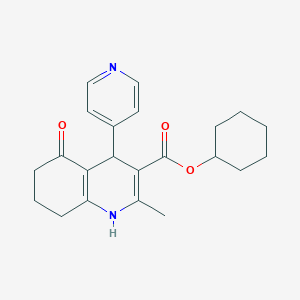
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide, also known as BRB-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of acrylamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Research has shown that N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. In addition, N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. Research has shown that N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide can reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation. In addition, N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to reduce the expression of genes involved in cancer cell growth and survival. N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has also been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, low toxicity, and potential therapeutic applications. However, there are also limitations to using N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide in lab experiments, including its limited solubility in water and its high cost.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use in cancer therapy. In addition, future research could focus on optimizing the synthesis method to increase yield and reduce cost. Finally, future research could explore the potential use of N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been synthesized using various methods, including the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acryloyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acrylamide in the presence of potassium carbonate. Both methods have been reported to yield N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide with high purity.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. Research has shown that N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo. N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has also been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClN2O2/c17-11-6-9(15(22)14(18)7-11)5-10(8-20)16(23)21-13-3-1-12(19)2-4-13/h1-7,22H,(H,21,23)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNYZJUGNJLAH-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1H-indol-2-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5136602.png)

![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
![2-[2-(dimethylamino)vinyl]-6-methoxy-1-phenyl-1H-indole-3-carbonitrile](/img/structure/B5136625.png)

![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
amine oxalate](/img/structure/B5136663.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136667.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)
